BenchChemオンラインストアへようこそ!

methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Thromboxane A2 receptor antagonism platelet aggregation inhibition radioligand binding

Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448125-35-6) is a 7-position benzenesulfonamido-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing a methyl carbamate at the N-2 position. This substitution pattern places it within a well-precedented class of sulphonamide-containing tetrahydroisoquinolinyl compounds disclosed as thromboxane A2 (TXA2) receptor antagonists.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 1448125-35-6
Cat. No. B2854983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS1448125-35-6
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O4S/c1-23-17(20)19-10-9-13-7-8-15(11-14(13)12-19)18-24(21,22)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12H2,1H3
InChIKeyGSBZUCXYUPHFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-Benzenesulfonamido-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate (CAS 1448125-35-6): A 7-Sulfonamido THIQ Scaffold for Thromboxane A2 Antagonist Research


Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448125-35-6) is a 7-position benzenesulfonamido-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing a methyl carbamate at the N-2 position. This substitution pattern places it within a well-precedented class of sulphonamide-containing tetrahydroisoquinolinyl compounds disclosed as thromboxane A2 (TXA2) receptor antagonists [1]. The scaffold has also been explored for 5-HT7 receptor antagonism/inverse agonism, carbonic anhydrase inhibition, and β3-adrenergic receptor agonism [2]. However, the specific 7-benzenesulfonamido-2-methylcarboxylate substitution pattern represented by this compound is not explicitly exemplified with disclosed biological data in the available primary patent or journal literature, making it a comparatively under-characterized analogue within this pharmacophore class.

Why In-Class THIQ Sulfonamide Substitution Is Not Interchangeable: The Critical Consequences of 7-Position Benzenesulfonamido and N-2 Methyl Carbamate Modifications


Within the tetrahydroisoquinoline sulfonamide class, minor structural variations produce large shifts in target selectivity, potency, and safety profile that preclude generic substitution. The benzenesulfonamido group at the 7-position of the THIQ core is a critical pharmacophoric element for TXA2 receptor antagonism, where the sulfonamide N–H functions as a hydrogen-bond donor essential for receptor binding affinity—removal of this donor significantly decreases binding [1]. The N-2 substituent further determines both target engagement and off-target liability: in the broader THIQ class, N-2 sulfonamide derivatives preferentially engage carbonic anhydrase isoforms (e.g., hCA IX and XIV at low nanomolar Ki) [2], while N-2 carboxylate derivatives bind muscarinic M3 receptors [3]. Even within a single patent series, 7-substituted benzenesulfonamido THIQs exhibit TXA2 antagonist activity that is exquisitely dependent on the specific aryl sulfonamide substituent and the N-2 alkylcarboxylate chain length [4]. Consequently, substituting methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with a different 7-sulfonamido or N-2 analogue would yield a compound with a fundamentally different pharmacological fingerprint, invalidating cross-compound extrapolation.

Quantitative Comparative Evidence Guide: Methyl 7-Benzenesulfonamido-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate vs. Closest Analogs


Evidence Gap 1: TXA2 Receptor Binding Affinity — Class-Level Inference Without Target-Compound-Specific Data

Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is structurally embedded within the Markush formula of US4866076 and EP0300725A1, which broadly claim sulphonamide-containing tetrahydroisoquinolinyl compounds as TXA2 receptor antagonists [1]. However, this specific compound lacks a disclosed IC50 or Ki value for the TXA2 receptor in any publicly available binding assay. For class-level reference, structurally related N-substituted benzenesulfonamido THIQ derivatives have demonstrated TXA2 receptor antagonism, with representative compounds achieving IC50 values of 1,400 nM in [3H]SQ 29,548 displacement assays on human platelets [2] and 2,760 nM in functional antagonist assays on human TXA2 receptor α expressed in HEK293 cells [3]. The well-characterized clinical-stage TXA2 antagonist BM 13.177 (4-[2-(benzenesulfonamido)-ethyl]phenoxyacetic acid), which contains the same benzenesulfonamido pharmacophore, selectively inhibited U-46619-induced platelet aggregation at 0.1–100 μM and demonstrated in vivo efficacy in canine myocardial ischemia models at 5 mg/kg [4]. Without direct binding data for the target compound, its TXA2 receptor affinity relative to these comparators cannot be quantified.

Thromboxane A2 receptor antagonism platelet aggregation inhibition radioligand binding

Evidence Gap 2: hERG Channel Inhibition — Class-Wide Cardiovascular Safety Liability Without Target-Compound Mitigation Data

The tetrahydroisoquinoline chemotype carries a well-documented structural alert for hERG potassium channel inhibition, a liability that must be assessed for any THIQ-containing development candidate. Representative THIQ derivatives have been reported to inhibit hERG with IC50 values of 750 nM (CHO cells, Q patch-clamp) and 8,800 nM in related assays [1]. One THIQ-based N-type calcium channel blocker program explicitly identified potent hERG inhibitory activity as a key optimization challenge, requiring extensive structural modification to achieve selectivity [2]. For methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, no hERG inhibition data are publicly available. The absence of this critical safety data represents a significant information gap that must be weighed against better-characterized THIQ analogues when selecting compounds for progression into in vivo cardiovascular safety profiling.

hERG potassium channel cardiotoxicity screening patch-clamp electrophysiology

Evidence Gap 3: Aqueous Solubility — Class-Wide Physicochemical Constraint With Implications for in Vitro Assay Reliability

Sulfonamide-containing tetrahydroisoquinolines as a class tend to exhibit limited aqueous solubility at physiological pH, a property that directly affects the reliability of in vitro pharmacology data and complicates in vivo formulation. ChEMBL solubility assay data for structurally related THIQ sulfonamides indicate aqueous solubility at pH 7.4 typically falling in the low micromolar range, with solubility flagged as a physicochemical limitation in numerous entries [1]. Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, with its hydrophobic benzenesulfonamido moiety and methyl carbamate group and a molecular weight of approximately 358 g/mol (predicted), is expected to share this solubility constraint. However, no experimentally measured solubility value for this specific compound was identified in the public domain.

aqueous solubility physicochemical profiling assay interference

CYP450 Interaction Profile — Absence of Metabolic Stability Data Constrains ADME-Based Prioritization vs. Analogues With Established Clearance Pathways

Tetrahydroisoquinoline sulfonamides are subject to cytochrome P450-mediated oxidative metabolism, and CYP inhibition liability is a critical differentiator when selecting among analogues for in vivo studies. BindingDB entries for structurally related compounds indicate CYP2C19 inhibition with IC50 values on the order of 10,000 nM in human liver microsomes [1], and CYP2A6 binding with Kd values of approximately 4,500 nM [2]. No CYP inhibition, metabolic stability in liver microsomes, or plasma stability data have been reported for methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. This data gap prevents any assessment of its metabolic liability relative to better-profiled THIQ sulfonamides. The compound's methyl carbamate ester at N-2 introduces a potential hydrolytic liability that is absent in N-2 alkyl or N-2 sulfonamide analogues, representing a structural feature that could confer distinct (but currently uncharacterized) metabolic stability properties.

CYP450 inhibition metabolic stability drug-drug interaction ADME

Target Selectivity Profile — Absence of Broad-Panel Profiling Data Prevents Assessment of Off-Target Risk vs. Multi-Target THIQ Sulfonamides

The THIQ sulfonamide scaffold is inherently polypharmacological: different substitution patterns engage TXA2 receptors [1], 5-HT7 receptors [2], carbonic anhydrase isoforms (CA I, II, IX, XII, XIV) [3], β3-adrenergic receptors [4], and M2 muscarinic receptors [5]. Within this polypharmacological landscape, the 7-benzenesulfonamido-2-methylcarboxylate substitution pattern of the target compound is predicted—based on patent Markush scope—to favor TXA2 receptor engagement [1], but no experimental confirmation exists. Critically, no broad-panel selectivity profiling (e.g., against the 5-HT7 receptor, carbonic anhydrase panel, or muscarinic receptor subtypes) has been reported for this compound. By contrast, certain THIQ sulfonamides have been comprehensively profiled: 4,4-biphenyl THIQ derivative 9 demonstrated >300-fold selectivity for β3 AR over β1 and β2 ARs (β3 IC50 = 9.4 nM) [4], and thiosemicarbazone THIQ derivatives showed selective cytotoxicity against MOLT-3 cell lines with IC50 values below 20 μg/mL [6].

target selectivity off-target screening polypharmacology THIQ sulfonamide

Best-Fit Application Scenarios for Methyl 7-Benzenesulfonamido-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate (CAS 1448125-35-6) Based on Available Evidence


Scaffold-Hopping Starting Point for TXA2 Receptor Antagonist Lead Generation Programs

This compound is suitable as an entry point for medicinal chemistry programs seeking to explore the 7-benzenesulfonamido-2-carboxylate THIQ sub-series as TXA2 receptor antagonists. The Markush claims of US4866076 and EP0300725A1 [1] provide a clear intellectual property context for this substitution pattern, and the compound offers a distinct N-2 methyl carbamate that differentiates it from the more commonly exemplified N-2 alkyl or N-2 arylalkanoic acid analogues. It should be used in conjunction with reference TXA2 antagonists such as BM 13.177 (characterized clinically) [2] and SQ 29,548 (well-validated tool compound) [3] to benchmark any newly generated activity data. Researchers must be prepared to generate de novo TXA2 receptor binding and functional assay data, as none currently exist for this compound in the public domain.

CNS Receptor Selectivity Profiling: 5-HT7 vs. TXA2 Counter-Screening

Given that the THIQ sulfonamide scaffold is active at both TXA2 receptors [1] and 5-HT7 receptors [2], this compound may serve as a useful tool for selectivity profiling studies aimed at dissecting the structural determinants of TXA2 vs. 5-HT7 engagement. The 7-benzenesulfonamido substitution pattern with an N-2 carboxylate (rather than the N-linked sulfonamide more typical of 5-HT7 ligands) is predicted to bias activity toward TXA2 receptors, but this hypothesis requires experimental validation. Procurement for this purpose should include parallel acquisition of a confirmed 5-HT7-active THIQ sulfonamide comparator (e.g., from the WO 2006069776 A1 patent series) [2] to enable head-to-head selectivity assessment.

Negative Control or Chemical Probe for Carbonic Anhydrase Selectivity Studies

THIQ-2-sulfonamides have been established as potent carbonic anhydrase inhibitors with selectivity for tumor-associated isoforms hCA IX and hCA XIV at low nanomolar Ki values [1]. Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, in contrast, bears a benzenesulfonamido group at the 7-position of the THIQ core rather than at the N-2 position, and features an N-2 methyl carbamate rather than an N-2 sulfonamide. This structural difference is predicted to abolish or substantially reduce carbonic anhydrase inhibitory activity, making this compound a potentially valuable negative control for CA inhibition assays. The compound must be experimentally confirmed as CA-inactive before deployment as a negative control; procurement should be paired with a known CA-inhibitory THIQ-2-sulfonamide (e.g., from Gitto et al., 2011) [1] for assay validation.

Physicochemical and Metabolic Profiling Reference Standard for N-2 Carboxylate THIQ Sub-Series

For drug discovery programs evaluating the developability of N-2 carboxylate-substituted THIQ sulfonamides, this compound can serve as a reference standard for establishing baseline physicochemical and in vitro ADME parameters for the sub-series. Key measurements that should be performed upon procurement include: (i) kinetic aqueous solubility at pH 7.4, to address the class-wide solubility concern identified in ChEMBL profiling data [1]; (ii) hERG channel inhibition by whole-cell patch-clamp electrophysiology, given the THIQ class hERG liability [2]; (iii) CYP450 isoform inhibition panel (CYP2C19, CYP2A6, CYP2C9, CYP3A4) based on class-level CYP interaction data [3]; and (iv) plasma and microsomal metabolic stability, with particular attention to potential carbamate ester hydrolysis. These data, once generated, will enable evidence-based comparisons with other THIQ sub-series and inform go/no-go decisions for further investment.

Quote Request

Request a Quote for methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.